

Chemical properties of Corey lactone aldehyde benzoate

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Compound of Interest

Compound Name: Corey lactone aldehyde benzoate

Cat. No.: B041419

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An In-depth Technical Guide to the Chemical Properties of **Corey Lactone Aldehyde Benzoate**

Introduction

Corey lactone aldehyde benzoate, a pivotal chiral intermediate, is instrumental in the stereocontrolled synthesis of prostaglandins and their analogs.[1][2][3][4] Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of effects, including inflammation, blood flow, and the formation of blood clots.[5] The intricate structure of prostaglandins necessitates a precise synthetic approach, a challenge addressed by the methodologies developed by E.J. Corey, which utilize intermediates like the **Corey lactone aldehyde benzoate**. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Nomenclature and Chemical Identifiers

The compound is systematically named and identified by various international standards. Its formal name is [3aR-(3a α ,4 α ,5 β ,6a α)]-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde.[1]

Identifier	Value	Reference
CAS Number	39746-01-5	[1] [2] [6]
Molecular Formula	C ₁₅ H ₁₄ O ₅	[1] [2] [3] [6]
Molecular Weight	274.27 g/mol	[3] [6] [7]
Exact Mass	274.08412354 Da	[7]
IUPAC Name	[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate	[7]
InChI	InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1	[1] [2]
InChIKey	NDHMOBCVFGBMXRK-IBSWDFHHSA-N	[1] [2]
SMILES	O=C(O[C@H]1--INVALID-LINK----INVALID-LINK--[C@@H]2C1)C3=CC=CC=C3	[1] [2]
Synonyms	(-)-Corey lactone aldehyde benzoate, 3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic acid γ-lactone	[6] [7]

Physical and Chemical Properties

The physical and chemical characteristics of **Corey lactone aldehyde benzoate** are critical for its handling, storage, and application in synthesis. It typically appears as a crystalline solid.[\[2\]](#)

Property	Value	Reference
Melting Point	123.5-125.5 °C	[6]
Boiling Point	470.4 ± 45.0 °C at 760 mmHg	[6]
Density	1.3 ± 0.1 g/cm ³	[6]
Refractive Index	1.577	[6]
Specific Rotation	-85° (c=1, MeOH)	[6]
Flash Point	211.8 ± 28.8 °C	[6]
Purity	≥90%	[1][2]
Storage Conditions	-20°C	[6]
Solubility	DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 5.2 mg/ml; PBS (pH 7.2): 4.7 mg/ml	[1][2]

Spectroscopic Data

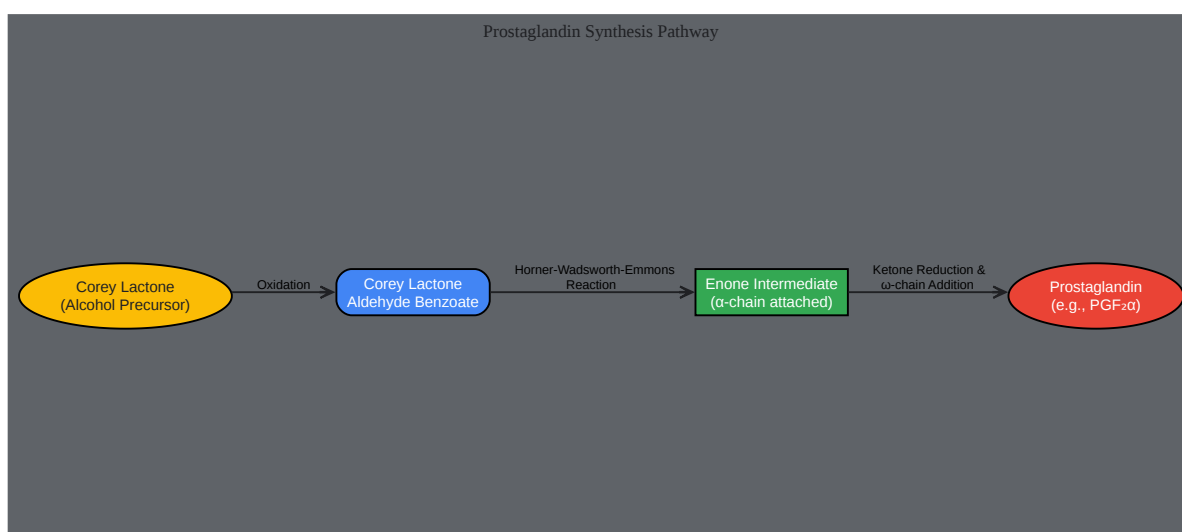
Characterization of **Corey lactone aldehyde benzoate** relies on standard spectroscopic techniques. While specific spectra are proprietary, general methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[8]
- Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, such as the carbonyl groups of the lactone, aldehyde, and benzoate ester, as well as C-O bonds.[8]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.[8]
- ¹⁷O NMR Spectroscopy: This technique can be applied to lactones to analyze the electronic environment of both the carbonyl and single-bonded oxygen atoms, providing insights into structural influences and conjugation.[9]

Role in Prostaglandin Synthesis

Corey lactone aldehyde benzoate is a cornerstone intermediate in the synthesis of prostaglandins.[10][11][12] The "Corey lactone" refers to the bicyclic lactone core structure, which already contains the necessary stereochemistry for the final prostaglandin product.[10] The aldehyde functionality is the attachment point for the α -side chain of the prostaglandin, typically installed via a Horner-Wadsworth-Emmons reaction.[10]

The general synthetic workflow involving this intermediate is outlined below.



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